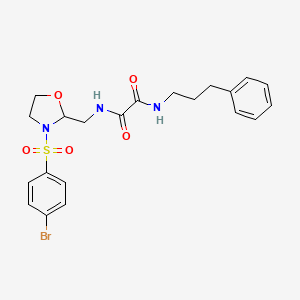

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-((3-((4-Bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by two key structural motifs:

- Oxalamide side chains: The N1-position is substituted with a methyl group linked to the oxazolidine ring, while the N2-position features a 3-phenylpropyl group, enhancing lipophilicity .

This compound’s design aligns with strategies to optimize pharmacokinetic properties and target engagement through modular substitution patterns.

生物活性

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H25BrN4O6S, with a molecular weight of approximately 505.4 g/mol. The structure incorporates oxazolidinone and oxalamide functional groups, as well as a bromophenyl sulfonyl moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H25BrN4O6S |

| Molecular Weight | 505.4 g/mol |

| CAS Number | 868980-93-2 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazolidinone Ring : Achieved through cyclization reactions involving amino alcohols and carbonyl compounds.

- Introduction of the Bromophenyl Sulfonyl Group : This is done via sulfonylation reactions using sulfonyl chlorides.

- Coupling Reaction : The final step involves coupling the oxazolidinone intermediate with the appropriate oxalamide using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxazolidinone moiety can form hydrogen bonds with active site residues in target proteins, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions may modulate the activity of target proteins, leading to various therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several important biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Properties : Studies suggest that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Preliminary data indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various derivatives of oxazolidinones, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains.

Anti-inflammatory Research

In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS). This finding supports its potential application in managing inflammatory conditions.

Anticancer Screening

In a preliminary screening against several cancer cell lines, this compound showed promising cytotoxicity, warranting further investigation into its mechanism and efficacy as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via sequential coupling reactions. For example, oxazolidinone intermediates are generated by reacting 4-bromophenyl sulfonyl chloride with oxazolidin-2-ylmethanol, followed by coupling with 3-phenylpropylamine using oxalyl chloride as an activating agent . Purification involves silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), and intermediates are characterized via 1H/13C NMR and LC-MS. Yield optimization requires precise stoichiometric control of amines and sulfonylating agents .

Q. How is the purity and structural integrity of the compound validated in academic settings?

- Methodological Answer : Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient). Structural validation employs 1H NMR (DMSO-d6, 400 MHz) to identify key protons: sulfonyl group (δ 3.5–3.8 ppm), oxazolidinone methylene (δ 4.1–4.3 ppm), and aromatic protons (δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H+]) with <2 ppm error .

Advanced Research Questions

Q. What strategies are employed to resolve stereochemical ambiguities in the oxazolidinone moiety during synthesis?

- Methodological Answer : Chiral HPLC (Chiralpak IA column) or X-ray crystallography is used to resolve enantiomers. For crystallography, single crystals are grown via slow evaporation in ethanol/dichloromethane. SHELXL refinement (with Olex2 GUI) resolves bond lengths/angles, confirming the (R)- or (S)-configuration of the oxazolidinone ring .

Q. How do structural modifications (e.g., sulfonyl group substitution) impact biological activity, and how are SAR studies designed?

- Methodological Answer : Replace the 4-bromophenylsulfonyl group with 4-fluorophenyl or methylsulfonyl analogs to assess electronic/steric effects. In vitro assays (e.g., enzyme inhibition) are conducted with triplicate measurements, IC50 values calculated via nonlinear regression. Statistical significance (p<0.05) is tested using ANOVA. SAR trends are visualized via heatmaps (e.g., substituent size vs. potency) .

Q. What analytical techniques identify and quantify dimerization byproducts during oxalamide coupling?

- Methodological Answer : LC-MS (ESI+) detects dimers ([2M+H+] ions). Quantification uses calibration curves from spiked standards. 1H NMR signals for dimeric protons (e.g., δ 8.3–8.5 ppm, NH exchange) are integrated relative to monomeric peaks. Dimerization is minimized by using excess oxalyl chloride and low-temperature (−10°C) reactions .

Q. How are computational methods integrated to predict solubility and bioavailability during preclinical studies?

- Methodological Answer : LogP and aqueous solubility are predicted via ChemAxon or Schrödinger QikProp. Molecular dynamics simulations (AMBER force field) model membrane permeability. Experimental validation uses shake-flask assays (octanol-water partition) and Caco-2 cell monolayers for apparent permeability (Papp) .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported bioactivity data across studies (e.g., conflicting IC50 values)?

- Methodological Answer : Cross-validate assay conditions: Check enzyme source (human vs. recombinant), buffer pH (7.4 vs. 6.8), and substrate concentration. Reproduce experiments with internal controls (e.g., known inhibitors). Meta-analysis of datasets identifies outliers due to purity variations (>98% vs. 90%) or solvent effects (DMSO tolerance <1%) .

Q. What steps ensure reproducibility in crystallographic data for structurally related oxalamides?

- Methodological Answer : Deposit raw diffraction data (CCDC) with full refinement parameters (R1, wR2). Use SHELXL-2019 for anisotropic displacement parameters. Validate H-bonding networks via Mercury software. Cross-check with independent datasets from synchrotron sources (e.g., 0.7 Å resolution) .

Q. Biological and Pharmacological Applications

Q. How are in vitro toxicity profiles assessed for this compound in lead optimization?

- Methodological Answer : Cytotoxicity is tested in HEK-293 and HepG2 cells (MTT assay, 48h exposure). IC50 values >50 µM indicate low toxicity. Off-target effects are screened via kinase profiling (Eurofins Panlabs, 100-kinase panel). Mitochondrial toxicity is assessed via Seahorse XF analyzer (OCR/ECAR ratios) .

Q. What experimental designs evaluate the compound’s metabolic stability in hepatic microsomes?

- Methodological Answer : Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Samples are quenched at 0/15/30/60 min with acetonitrile. LC-MS/MS quantifies parent compound depletion. Half-life (t1/2) is calculated using first-order kinetics. CYP450 isoforms involved are identified via chemical inhibitors (e.g., ketoconazole for CYP3A4) .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues of the Sulfonyl-Oxazolidine Core

Key differences among sulfonyl-oxazolidine derivatives lie in the substituents on the phenylsulfonyl group and the oxalamide side chains:

Key Observations :

- Electron-withdrawing substituents : Bromo, nitro, and chloro groups on the sulfonyl moiety modulate electronic properties. Nitro groups (stronger electron-withdrawing) may enhance reactivity or binding to charged residues in biological targets compared to bromo or chloro .

- Side-chain diversity: The 3-phenylpropyl group in the target compound likely increases lipophilicity compared to morpholinopropyl (polar) or pyridinyl (hydrogen-bonding) substituents, affecting membrane permeability and metabolic stability .

Comparison with Adamantyl-Oxalamide Derivatives

and describe adamantyl-substituted oxalamides, which differ in steric bulk and conformational rigidity:

Key Observations :

- The target compound’s 3-phenylpropyl group offers moderate lipophilicity without extreme steric hindrance .

- Synthetic complexity : Adamantyl derivatives require multi-step synthesis (e.g., trituration, chromatography), whereas sulfonyl-oxazolidines may leverage straightforward sulfonylation reactions .

属性

IUPAC Name |

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN3O5S/c22-17-8-10-18(11-9-17)31(28,29)25-13-14-30-19(25)15-24-21(27)20(26)23-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPCWGRPUGLGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。